molecular formula C7H10N2O3 B1395847 methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1208081-63-3

methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1395847
CAS No.: 1208081-63-3
M. Wt: 170.17 g/mol
InChI Key: LGHMSSOQHUYMQX-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by a hydroxymethyl group at the 5-position, a methyl group at the 1-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. For instance, the reaction of methyl hydrazine with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative. The reaction typically requires refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Methyl 5-(carboxy)-1-methyl-1H-pyrazole-3-carboxylate.

    Reduction: Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate: Lacks the methyl group at the 1-position.

    Ethyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate: Has an ethyl ester instead of a methyl ester.

    Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-4-carboxylate: The carboxylate group is at the 4-position instead of the 3-position.

Uniqueness

Methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate is unique due to the specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-9-5(4-10)3-6(8-9)7(11)12-2/h3,10H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHMSSOQHUYMQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-(hydroxymethyl)-1-methyl-1H-pyrazole-3-carboxylate

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